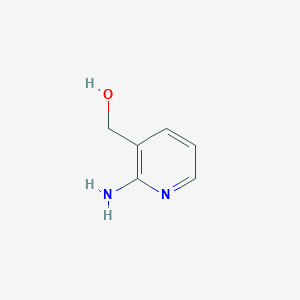

(2-Aminopyridin-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-aminopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIACFYXEWBKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457151 | |

| Record name | (2-Aminopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23612-57-9 | |

| Record name | (2-Aminopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-pyridinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Synthesis of (2-Aminopyridin-3-yl)methanol

Abstract

(2-Aminopyridin-3-yl)methanol is a pivotal pyridine derivative, serving as a key intermediate in the synthesis of various pharmaceutical compounds, notably the antidepressant mirtazapine[1]. This document provides a comprehensive overview of its chemical structure, properties, and detailed synthetic methodologies. The synthesis section outlines prominent routes, including the reduction of nicotinic acid and nicotinate derivatives, offering detailed experimental protocols for reproducibility. Quantitative data is systematically tabulated for ease of reference, and a representative synthesis workflow is visualized. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

This compound, also known as 2-amino-3-hydroxymethylpyridine, is a substituted pyridine carrying an amino group at the C2 position and a hydroxymethyl group at the C3 position.

IUPAC Name: this compound[2] SMILES: Nc1ncccc1CO InChI Key: FEIACFYXEWBKHU-UHFFFAOYSA-N[2]

The structural and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| CAS Number | 23612-57-9 | [1][2] |

| Appearance | Solid | |

| Melting Point | 67.5-68 °C | [1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the reduction of a carbonyl functional group at the 3-position of a 2-aminopyridine precursor. The most common starting materials are 2-aminonicotinic acid and its esters.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound from a substituted 2-aminopyridine precursor.

Caption: Generalized workflow for the synthesis of this compound.

Synthesis via Reduction of 2-Aminonicotinic Acid

A high-yield method involves the reduction of 2-aminopyridine-3-carboxylic acid using sodium bis(2-methoxyethoxy)aluminum hydride, commonly known as Red-Al.[3]

Reaction Scheme: 2-Aminopyridine-3-carboxylic acid → this compound

Quantitative Data:

| Starting Material | Reducing Agent | Solvent | Yield | Reference |

|---|

| 2-Aminopyridine-3-carboxylic acid | Red-Al (70% in toluene) | Anhydrous Tetrahydrofuran (THF) | 85% |[3] |

Synthesis via Reduction of Ethyl 2-Aminonicotinate

Another common approach is the reduction of an ester derivative, ethyl 2-aminonicotinate, using sodium borohydride. This method involves a subsequent hydrolysis step.[1]

Reaction Scheme: Ethyl 2-aminonicotinate → this compound

Quantitative Data:

| Starting Material | Reducing Agent | Solvent | Yield | Reference |

|---|

| Ethyl 2-aminonicotinate | Sodium Borohydride | Tetrahydrofuran (THF) / Methanol | 75% |[1] |

Experimental Protocols

Protocol for Reduction of 2-Aminonicotinic Acid

This protocol is adapted from patent CN113880756A.[3]

-

Preparation: Add 150 mL of anhydrous tetrahydrofuran to a 1 L three-necked flask under anhydrous and anaerobic conditions.

-

Addition of Starting Material: With stirring, add 50 g of 2-aminopyridine-3-carboxylic acid to the flask.

-

Controlling Temperature: Cool the mixture in an ice-salt bath to maintain a temperature below 10 °C.

-

Addition of Reducing Agent: Slowly add 209 g of a 70% toluene solution of Red-Al dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice-salt bath and allow the mixture to warm to room temperature. Continue stirring for 16 hours.

-

Quenching: After the reaction is complete, carefully add saturated ammonium chloride solution dropwise to quench the reaction.

-

Workup and Isolation:

-

Filter the resulting mixture.

-

Wash the filter cake with tetrahydrofuran.

-

Combine the mother liquor and the washings.

-

Dry the combined organic phase with magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the final product.

-

Result: This procedure yields 38.2 g (85%) of this compound.[3]

Protocol for Reduction of Ethyl 2-Aminonicotinate

This protocol is based on the synthesis described by ChemicalBook, CAS 23612-57-9.[1]

-

Preparation: To a three-necked flask, add 5 g (0.0302 mol) of ethyl 2-aminonicotinate and 80 mL of tetrahydrofuran.

-

Addition of Reducing Agent: Slowly add 13 g (0.2416 mol) of sodium borohydride powder while stirring.

-

Initial Reaction: Stir the reaction mixture at 65 °C for 15 minutes.

-

Methanol Addition: Add 65 mL of methanol dropwise to the mixture.

-

Reflux: Heat the reaction to reflux. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (4:1).

-

Concentration: Once the reaction is complete, perform vacuum concentration while the mixture is still hot.

-

Hydrolysis: To the concentrated residue, add 40 mL of a mixture (the composition of which is not fully specified in the source, but is likely an aqueous or alcoholic solution) and 1 g of sodium hydroxide. Heat at 70-80 °C for 7-8 hours to facilitate hydrolysis.

-

Workup and Isolation:

-

After the hydrolysis is complete, separate the organic phase.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Concentrate the dried organic phase to yield the product.

-

Result: This procedure yields 2.7 g (75%) of this compound as a light yellow solid powder.[1]

References

An In-depth Technical Guide to (2-Aminopyridin-3-yl)methanol (CAS: 23612-57-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Aminopyridin-3-yl)methanol, a key pyridine derivative with applications in pharmaceutical synthesis and proteomics research.[1] This document outlines its physicochemical properties, synthesis methodologies, and known applications, presenting data in a structured format to support advanced research and development.

Physicochemical and Spectroscopic Data

This compound is a solid compound at room temperature. Key quantitative data are summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23612-57-9 | |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Melting Point | 66-68 °C | [3] |

| Boiling Point (Predicted) | 320.7 ± 27.0 °C | [3] |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in Methanol | [3] |

| pKa (Predicted) | 13.54 ± 0.10 | [3] |

| Appearance | Pale-Yellow Powder | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data Availability | Source |

| ¹H NMR | Available | [4] |

| ¹³C NMR | Available | [4] |

| Mass Spectrometry (MS) | Available | [4] |

| Infrared (IR) Spectroscopy | Available | [4] |

Note: Detailed spectral data can be accessed through the provided source.

Synthesis Protocol

A common method for the synthesis of this compound involves the reduction of ethyl 2-aminonicotinate.

Experimental Protocol: Reduction of Ethyl 2-Aminonicotinate

-

Materials:

-

Ethyl 2-aminonicotinate

-

Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Trichloromethane

-

-

Procedure:

-

In a three-necked flask, dissolve 5 g (0.0302 mol) of ethyl 2-aminonicotinate in 80 mL of tetrahydrofuran.

-

With stirring, slowly add 13 g (0.2416 mol) of sodium borohydride powder.

-

Stir the reaction mixture at 65 °C for 15 minutes.

-

Add 65 mL of methanol dropwise to the mixture.

-

Heat the reaction to reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of trichloromethane:methanol (4:1).

-

Upon completion, perform vacuum concentration while the solution is still hot.[5]

-

This synthesis workflow can be visualized as follows:

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of the antidepressant drug, Mirtazapine.[5] Its structural motif is also of interest in the broader field of medicinal chemistry. Derivatives of 2-aminopyridine have been investigated for a range of biological activities, including antibacterial properties. Furthermore, its designation as a pyridine derivative for proteomics research suggests its utility as a building block for creating more complex molecules for biological studies.[1]

The general structure of 2-aminopyridines and their potential for further chemical modification make them versatile scaffolds in drug discovery. The relationship can be visualized as a logical flow from the core structure to its applications.

References

Spectroscopic data for (2-Aminopyridin-3-yl)methanol (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Aminopyridin-3-yl)methanol, a key pyridine derivative. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. The information presented is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development.

Introduction

This compound (CAS No: 23612-57-9) is a valuable building block in organic synthesis, notably as an intermediate in the preparation of various pharmaceutical compounds.[1] Its chemical structure, consisting of a pyridine ring substituted with an amino group and a hydroxymethyl group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is crucial for confirming its identity and purity. This guide presents a compilation of its ¹H NMR, ¹³C NMR, IR, and MS data.

Molecular Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

A representative ¹H NMR spectrum is available on ChemicalBook, although specific peak values are not detailed in the provided search results. For a structurally similar compound, (6-Aminopyridin-3-yl)methanol, the following ¹H NMR data has been reported (400 MHz, d6-DMSO): δ= 7.82 (d, J = 1.7 Hz, 1H), 7.32 (dd, J = 8.3/2.5 Hz, 1H), 6.40 (dd, J = 9.3/1.0 Hz, 1H), 5.77 (br s, 2H), 4.88 (t, J = 5.5 Hz, 1H), 4.27 (d, J = 5.5 Hz, 2H).[3] This can be used as a reference for interpreting the spectrum of this compound.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Specific ¹³C NMR data for this compound was not found in the provided search results. However, data for the related compound 2-Aminopyridine is available and can offer some insight into the expected chemical shifts for the pyridine ring carbons.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The absorption peaks are reported in wavenumbers (cm⁻¹).

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (alcohol) | 3550 - 3200 (broad) |

| N-H Stretch (amine) | 3500 - 3300 |

| C-H Stretch (aromatic) | ~3030 |

| C=C and C=N Stretch (aromatic ring) | 1700 - 1500 |

| C-O Stretch (alcohol) | 1320 - 1000 |

| C-N Stretch (amine) | 1250 - 1020 |

A general IR absorption table provides expected ranges for the functional groups present in this compound.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

| Ion | Expected m/z |

| [M]⁺ | 124.06 |

| [M+H]⁺ | 125.07 |

The monoisotopic mass of this compound is 124.0637 g/mol .[2] In mass spectrometry, the protonated molecule [M+H]⁺ is often observed. For the related compound (6-Aminopyridin-3-yl)methanol, an [M+H]⁺ ion was observed at m/z 125.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-25 mg of the this compound sample.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[7]

-

Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.

-

Transfer the clear solution into a clean 5 mm NMR tube.[7]

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).[4]

Data Acquisition (¹H and ¹³C NMR):

-

Spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer.[7]

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

The chemical shifts are referenced to the residual solvent peak or the internal standard.[8]

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid this compound sample in an agate mortar.[9]

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[9][10]

-

Quickly and thoroughly mix the sample and KBr by grinding them together.[9]

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[10]

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11][12]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflows and concepts related to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure and expected ¹H NMR signals for this compound.

References

- 1. This compound | 23612-57-9 [chemicalbook.com]

- 2. This compound | C6H8N2O | CID 11159325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. organomation.com [organomation.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. shimadzu.com [shimadzu.com]

- 10. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. chromatographyonline.com [chromatographyonline.com]

Physical properties of (2-Aminopyridin-3-yl)methanol (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (2-Aminopyridin-3-yl)methanol (CAS No. 23612-57-9), a key intermediate in the synthesis of various pharmaceutical compounds. This document collates available data on its melting point, boiling point, and solubility, and outlines standardized experimental protocols for their determination.

Core Physical Properties

This compound is a pyridine derivative with the molecular formula C₆H₈N₂O. Its physical state at room temperature is typically a powder.

Data Summary

The quantitative physical property data for this compound is summarized in the table below. It is important to note that the boiling point is a predicted value.

| Physical Property | Value | Source |

| Melting Point | 66-68 °C | --INVALID-LINK--[1] |

| 67.5-68 °C | --INVALID-LINK--[2] | |

| Boiling Point | 320.7 ± 27.0 °C (Predicted) | --INVALID-LINK--[1] |

| Solubility | Soluble in Methanol | --INVALID-LINK--[1] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C.[3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.[4][5]

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Boiling Point Determination (Distillation Method - for Predicted Value)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. As the reported boiling point for this compound is a prediction, this protocol outlines a general method for its experimental verification.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled with the this compound sample and boiling chips in the distillation flask.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it stabilizes, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point at the given atmospheric pressure.

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. While this compound is known to be soluble in methanol, the following protocol can be used to determine its quantitative solubility in various solvents.

Apparatus:

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vial is agitated in a thermostatically controlled environment for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Analysis: After equilibration, the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and then diluted as necessary.

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical method that has been calibrated with standard solutions of known concentrations. The solubility is then expressed in units such as g/L or mol/L.

Logical Workflow and Visualization

This compound and its derivatives are crucial precursors in the synthesis of pharmaceuticals. A key example is the synthesis of Mirtazapine, an antidepressant. The following diagram illustrates a generalized workflow for the acid-catalyzed cyclization of a this compound derivative, a critical step in the formation of the tetracyclic ring system of Mirtazapine.

Caption: Generalized workflow for the synthesis of a Mirtazapine precursor.

References

An In-depth Technical Guide to (2-Aminopyridin-3-yl)methanol Derivatives and Analogs for Drug Discovery Professionals

Executive Summary

The (2-Aminopyridin-3-yl)methanol scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent structural and electronic properties provide a versatile platform for the synthesis of derivatives and analogs with a wide spectrum of biological activities. This technical guide offers a comprehensive overview of this important class of compounds, intended for researchers, scientists, and drug development professionals. The document details the synthesis, structure-activity relationships (SAR), and biological applications, with a particular focus on their roles as kinase inhibitors, anticancer agents, and antimicrobial compounds. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanism of action and evaluation.

Introduction to the this compound Core

The 2-aminopyridine moiety is a key pharmacophore found in numerous biologically active compounds. The addition of a hydroxymethyl group at the 3-position, creating the this compound core, provides an additional vector for chemical modification and interaction with biological targets. This structural arrangement allows for the synthesis of a wide range of derivatives with tailored pharmacological profiles. These compounds have garnered significant interest in drug discovery due to their potential to modulate the activity of various enzymes and receptors, leading to therapeutic effects in oncology, infectious diseases, and inflammatory conditions.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the reduction of the corresponding carboxylic acid or ester. Additionally, multicomponent reactions have been developed for the efficient, one-pot synthesis of highly substituted 2-aminopyridine derivatives.

A plausible synthetic pathway to (2-Aminopyridin-3-yl)acetonitrile, a closely related analog, is outlined below. This multi-step synthesis involves the bromination of the methyl group of 2-amino-3-methylpyridine, followed by a nucleophilic substitution with a cyanide salt.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound core have demonstrated a remarkable range of biological activities. The following sections summarize their key therapeutic applications and the associated SAR.

Kinase Inhibition and Anticancer Activity

A significant area of research for this class of compounds is in the development of kinase inhibitors for the treatment of cancer. The 2-aminopyridine scaffold is a well-established hinge-binding motif for many kinases. Modifications at various positions of the pyridine ring and the 3-methanol group have led to the discovery of potent and selective inhibitors of key oncogenic kinases such as c-Met, VEGFR-2, and PIM-1.

Table 1: Anticancer and Kinase Inhibitory Activity of Selected 2-Aminopyridine Derivatives

| Compound ID | Target Kinase/Cell Line | IC50 (µM) | Reference |

| (S)-24o | c-Met | 0.022 | [1] |

| Compound 12 | PIM-1 | 0.0143 | [2] |

| Compound 12 | MCF-7 (Breast Cancer) | 0.5 | [2] |

| Compound 12 | HepG2 (Liver Cancer) | 5.27 | [2] |

| Compound 5a | MCF-7 (Breast Cancer) | 1.77 | [3] |

| Compound 5a | HepG2 (Liver Cancer) | 2.71 | [3] |

| Compound 5e | MCF-7 (Breast Cancer) | 1.39 | [3] |

| Compound 5e | HepG2 (Liver Cancer) | 10.70 | [3] |

| Compound 7b | MCF-7 (Breast Cancer) | 6.22 | [3] |

| Compound 5b | HepG2 (Liver Cancer) | 11.37 | [3] |

| Compound 5c | HepG2 (Liver Cancer) | 2.68 | [3] |

| Compound 6a | HepG2 (Liver Cancer) | 8.45 | [3] |

| Compound 6b | HepG2 (Liver Cancer) | 4.31 | [3] |

| Compound 7c | HepG2 (Liver Cancer) | 5.16 | [3] |

Note: The specific structures of the compounds are detailed in the cited references.

The SAR for these compounds often reveals that substitution at the 5-position of the pyridine ring can significantly impact potency and selectivity. Additionally, modifications to the 2-amino group can modulate the binding affinity to the kinase hinge region.

Antimicrobial Activity

Certain derivatives of 2-aminopyridine have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens.

Table 2: Antibacterial Activity of Selected 2-Aminopyridine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 2c | S. aureus | 0.039 | [4][5] |

| Compound 2c | B. subtilis | 0.039 | [4][5] |

| Compound 2c | B. cereus | 0.078 | [5] |

| Compound 2c | E. faecalis | 0.078 | [5] |

| Compound 2c | M. luteus | 0.078 | [5] |

Note: The specific structure of compound 2c is detailed in the cited references.

Signaling Pathways Modulated by this compound Derivatives

As many of the anticancer derivatives of this compound function as kinase inhibitors, they exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Below is a simplified representation of the c-Met signaling pathway, a common target for this class of compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

General Protocol for One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a microwave-assisted, multi-component reaction for the synthesis of 2-amino-3-cyanopyridine derivatives.[6]

Materials:

-

Aromatic or heterocyclic aldehyde (2 mmol)

-

Methyl ketone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (3 mmol)

-

Ethanol (95%)

-

25 mL flask suitable for microwave synthesis

-

Microwave reactor

-

Reflux condenser

Procedure:

-

To a dry 25 mL flask, add the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Place the flask in a microwave oven and connect it to a reflux condenser.

-

Irradiate the reaction mixture for 7-9 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a small amount of ethanol (2 mL).

-

The crude product can be purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific kinase.

Materials:

-

Kinase enzyme

-

Kinase-specific substrate

-

Test compound (dissolved in DMSO)

-

ATP

-

Assay buffer

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the kinase, substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol for MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

-

Cancer cell line

-

96-well cell culture plates

-

Test compound (dissolved in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

The this compound scaffold and its analogs represent a highly valuable and versatile class of compounds in modern drug discovery. Their synthetic tractability and ability to interact with a wide range of biological targets, particularly protein kinases, have led to the development of promising therapeutic candidates. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and the experimental methodologies used for their evaluation. The continued exploration of the chemical space around this privileged core is expected to yield novel and effective therapeutic agents for the treatment of cancer and other diseases.

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Pivotal Role of the (2-Aminopyridin-3-yl)methanol Scaffold: A Gateway to Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminopyridin-3-yl)methanol, a seemingly simple heterocyclic compound, serves as a crucial cornerstone in the synthesis of a diverse array of biologically active molecules. While direct data on the intrinsic biological activity of this compound remains limited, with its primary recognized role being an intermediate in the synthesis of the antidepressant Mirtazapine, its structural framework is a wellspring for the development of potent therapeutic agents.[1] This technical guide delves into the significant biological activities exhibited by derivatives of this compound, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. Through a comprehensive review of existing literature, this document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the therapeutic potential unlocked by modifying this versatile chemical scaffold.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. The 2-aminopyridine core is a recurring motif in numerous potent anticancer agents.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | 2-Amino-3-cyanopyridine | HT29 (Human Colorectal Carcinoma) | 2.243 ± 0.217 | Not Found |

| 12 | 3-Aminoimidazo[1,2-α]pyridine | HT-29 (Colon) | 4.15 ± 2.93 | Not Found |

| 18 | 3-Aminoimidazo[1,2-α]pyridine | HT-29 (Colon) | 10.11 ± 0.70 | Not Found |

| 14 | 3-Aminoimidazo[1,2-α]pyridine | B16F10 (Melanoma) | 21.75 ± 0.81 | Not Found |

| 3 | 2-Amino-4,6-diphenylnicotinonitrile | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [2] |

| 3 | 2-Amino-4,6-diphenylnicotinonitrile | MCF-7 (Breast) | 2.85 ± 0.1 | [2] |

| 4 | 2-Amino-4,6-diphenylnicotinonitrile | MDA-MB-231 (Breast) | 6.93 ± 0.4 | [2] |

| 4 | 2-Amino-4,6-diphenylnicotinonitrile | MCF-7 (Breast) | 5.59 ± 0.3 | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., HT29, MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

Antimicrobial Activity of this compound Derivatives

The 2-aminopyridine scaffold is also a key feature in compounds exhibiting potent antimicrobial activity against a range of pathogenic bacteria and fungi.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of a representative this compound derivative.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2c | 2-Amino-3-cyanopyridine | Staphylococcus aureus | 0.039 ± 0.000 | [4] |

| 2c | 2-Amino-3-cyanopyridine | Bacillus subtilis | 0.039 ± 0.000 | [4] |

| IIC | Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide | Proteus mirabilis | 16 | [5] |

| IIC | Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide | Klebsiella pneumoniae | 64 | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound derivative stock solution (in DMSO)

-

96-well microplates

-

Bacterial or fungal inoculum (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the appropriate broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Visual inspection can be aided by the addition of a viability indicator like resazurin.[4]

Enzyme Inhibition by this compound Derivatives

Derivatives of this compound have been identified as potent inhibitors of various enzymes that play critical roles in disease pathogenesis, particularly in cancer.

Quantitative Data Summary: Enzyme Inhibition

The following table presents the inhibitory activity of representative derivatives against specific enzymes.

| Compound ID | Derivative Class | Target Enzyme | IC50 (nM) | Reference |

| 29 | 2-Amino-pyridine | CDK8 | 46 | Not Found |

| 14n | 2,4,6-trisubstituted pyridine | Mutant Isocitrate Dehydrogenase 2 (IDH2) | 54.6 | Not Found |

Experimental Protocol: In Vitro Kinase Inhibition Assay (CDK8)

The inhibitory activity against Cyclin-Dependent Kinase 8 (CDK8) can be assessed using a variety of in vitro kinase assay formats, such as the ADP-Glo™ Kinase Assay.

Objective: To measure the ability of a compound to inhibit the kinase activity of CDK8.

Materials:

-

Recombinant human CDK8/Cyclin C enzyme complex

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (2-aminopyridine derivative)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the CDK8/Cyclin C enzyme, and the kinase substrate in the assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).

-

ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.

-

ATP Generation and Luminescence: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: Mutant Isocitrate Dehydrogenase 2 (IDH2) Inhibition Assay

The inhibition of mutant IDH2 can be determined by measuring the consumption of NADPH.

Objective: To quantify the inhibitory effect of a compound on the neomorphic activity of mutant IDH2.

Materials:

-

Recombinant human mutant IDH2 enzyme (e.g., R140Q or R172K)

-

α-ketoglutarate (α-KG)

-

NADPH

-

Assay buffer

-

Test compound

-

96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, mutant IDH2 enzyme, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding α-KG and NADPH.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the percent inhibition relative to a no-compound control and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

Inhibition of the Wnt/β-catenin Signaling Pathway by CDK8 Inhibitors

Certain 2-aminopyridine derivatives that inhibit CDK8 have been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers such as colorectal cancer. CDK8 is a component of the Mediator complex and can act as a positive regulator of β-catenin-driven transcription.

Mechanism of Mutant Isocitrate Dehydrogenase 2 (IDH2) Inhibition

Mutations in IDH2 are found in various cancers and lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which drives tumorigenesis by altering cellular metabolism and epigenetics. 2-aminopyridine derivatives have been developed to selectively inhibit this mutant enzyme.

Conclusion

The this compound scaffold is a highly valuable platform in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. While the core molecule itself is primarily recognized as a synthetic intermediate, its derivatives have demonstrated significant promise as anticancer, antimicrobial, and enzyme-inhibiting agents. The continued exploration and functionalization of this scaffold are expected to yield novel therapeutic candidates with improved efficacy and selectivity, offering new avenues for the treatment of a wide range of diseases. This guide provides a foundational understanding of the biological potential inherent in this chemical class and serves as a resource for the rational design of future drug discovery efforts.

References

- 1. This compound | 23612-57-9 [chemicalbook.com]

- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

The Versatility of (2-Aminopyridin-3-yl)methanol: A Technical Guide for Organic Synthesis

(2-Aminopyridin-3-yl)methanol , a key building block in organic synthesis, offers a versatile platform for the construction of a diverse array of heterocyclic compounds with significant applications in medicinal chemistry and drug development. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, complete with experimental protocols and quantitative data to support researchers and scientists in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound, with the CAS number 23612-57-9, is a solid at room temperature.[1] Its molecular formula is C₆H₈N₂O, and it has a molecular weight of 124.14 g/mol .[2] The structural characteristics and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Appearance | Solid | [1] |

| InChI | 1S/C6H8N2O/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2,(H2,7,8) | [1] |

| InChIKey | FEIACFYXEWBKHU-UHFFFAOYSA-N | [1] |

| SMILES | Nc1ncccc1CO | [1] |

Spectroscopic Characterization:

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of 2-aminonicotinic acid or its esters.

Experimental Protocol: Reduction of Ethyl 2-Aminonicotinate[4]

-

In a three-necked flask, suspend 5 g (0.0302 mol) of ethyl 2-aminonicotinate in 80 mL of tetrahydrofuran.

-

Slowly add 13 g (0.2416 mol) of sodium borohydride powder to the stirred suspension.

-

Heat the reaction mixture to 65 °C and stir for 15 minutes.

-

Add 65 mL of methanol dropwise, and then heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of trichloromethane:methanol (4:1).

-

Upon completion, concentrate the reaction mixture under vacuum while hot.

-

To the concentrated residue, add 40 mL of a suitable solvent mixture and 1 g of sodium hydroxide.

-

Hydrolyze the mixture at 70-80 °C for 7-8 hours.

-

After the reaction is complete, separate the organic phase, dry it with anhydrous sodium sulfate, and concentrate it to yield this compound. This process has been reported to yield the product in 75% yield.[4]

Caption: Synthesis of this compound.

Applications in the Synthesis of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, owing to the presence of both a nucleophilic amino group and a reactive hydroxyl group.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a prominent class of nitrogen-fused heterocycles with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] A common synthetic route involves the condensation of a 2-aminopyridine derivative with an α-haloketone.

-

To a solution of the substituted this compound (1 mmol) in a suitable solvent such as ethanol or DMF, add the α-haloketone (1.1 mmol).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired imidazo[1,2-a]pyridine derivative.

Caption: Synthesis of Imidazo[1,2-a]pyridines.

Synthesis of Pyrido[2,3-b][3][8]oxazines

The bifunctional nature of this compound allows for its use in the synthesis of other fused systems like pyrido[2,3-b][3][7]oxazines, which are also of interest in medicinal chemistry.[8]

Synthesis of Oxazolo[4,5-b]pyridines and Thiazolo[4,5-b]pyridines

Further derivatization of this compound can lead to precursors for oxazolo[4,5-b]pyridines and thiazolo[4,5-b]pyridines. For instance, reaction with carbon disulfide can yield a dithiocarbamate, a key intermediate for thiazole ring formation.[7][9] Similarly, cyclization reactions involving the amino and hydroxyl groups can lead to the formation of an oxazole ring.[10][11][12]

Biological Activities of Derivatives

Derivatives of this compound, particularly imidazo[1,2-a]pyridines, have shown significant potential in drug discovery.

Anticancer Activity:

Numerous studies have reported the cytotoxic effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The table below summarizes some of the reported IC₅₀ values.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Imidazo[1,2-a]pyridine derivative 1 | HCC1937 (Breast Cancer) | 45 | [7] |

| Imidazo[1,2-a]pyridine derivative 2 | HCC1937 (Breast Cancer) | 47.7 | [7] |

| Imidazo[1,2-a]pyridine derivative 3 | HCC1937 (Breast Cancer) | 79.6 | [7] |

Antimicrobial and Anti-inflammatory Activity:

The imidazo[1,2-a]pyridine scaffold is also known to exhibit antimicrobial and anti-inflammatory properties.[13][14] For example, certain derivatives have shown potent antibacterial activity with Minimum Inhibitory Concentrations (MIC) in the low microgram per milliliter range.[14]

Application in Drug Synthesis: Mirtazapine

This compound is a crucial intermediate in the synthesis of Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA).[4]

Mechanism of Action of Mirtazapine:

Mirtazapine's antidepressant effect is primarily attributed to its antagonist activity at central presynaptic α₂-adrenergic autoreceptors and heteroreceptors. This action leads to an increased release of both norepinephrine and serotonin (5-HT). Additionally, Mirtazapine blocks 5-HT₂ and 5-HT₃ receptors, which is believed to contribute to its anxiolytic and anti-emetic properties, while allowing for enhanced 5-HT₁ₐ-mediated neurotransmission.

Caption: Simplified signaling pathway of Mirtazapine.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the efficient construction of a wide range of fused heterocyclic systems, many of which possess significant biological activities. This guide has provided a comprehensive overview of its synthesis, key reactions, and applications, with a focus on providing practical experimental details and quantitative data to aid researchers in the field of drug discovery and medicinal chemistry. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel and potent therapeutic agents.

References

- 1. prepchem.com [prepchem.com]

- 2. Oxazolopyridines | Fisher Scientific [fishersci.com]

- 3. rsc.org [rsc.org]

- 4. This compound | 23612-57-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. library.dmed.org.ua [library.dmed.org.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Oxazolo[4,5-b]pyridin-2(3H)-one, CAS No. 60832-72-6 - iChemical [ichemical.com]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Mirtazapine from (2-Aminopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirtazapine is a tetracyclic antidepressant with a unique pharmacological profile, acting as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its synthesis is a topic of significant interest in medicinal and process chemistry. This document outlines a detailed protocol for the synthesis of mirtazapine, commencing from the starting material (2-Aminopyridin-3-yl)methanol. The described synthetic route proceeds through the key intermediate, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol, followed by a cyclization step to yield the final active pharmaceutical ingredient.

The protocols provided herein are based on established methodologies and are intended to guide researchers in the laboratory-scale synthesis of mirtazapine. Adherence to standard laboratory safety procedures is paramount during the execution of these protocols.

Synthetic Workflow

The overall synthetic pathway from this compound to Mirtazapine is a two-step process. The first step involves the synthesis of the intermediate 1-(3-hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine. The second step is the cyclization of this intermediate to form Mirtazapine.

Caption: Synthetic workflow for Mirtazapine.

Experimental Protocols

Step 1: Synthesis of 1-(3-hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

This procedure follows a method where this compound is reacted with N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine to form an intermediate which is then cyclized.

Materials:

-

N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine

-

This compound (also known as 2-amino-3-hydroxymethylpyridine)

-

Nonpolar solvent (e.g., Toluene)

-

Low carbon alcohol (e.g., Methanol or Ethanol)

-

Water

-

Anhydrous high-boiling-point polar solvent (e.g., DMF, DMSO)

-

Inorganic iodide (e.g., Potassium Iodide)

-

Inert gas (e.g., Nitrogen or Argon)

Protocol:

-

Solution A Preparation: Dissolve N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine in a mixed solvent system of water and a nonpolar solvent.

-

Solution B Preparation: Dissolve this compound in a nonpolar solvent containing a small quantity of a low carbon alcohol.

-

Intermediate Formation: Under controlled temperature, slowly add Solution B dropwise into Solution A with continuous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, HPLC).

-

Intermediate Isolation: Upon reaction completion, perform a work-up procedure to isolate the intermediate. This may involve phase separation, extraction, and solvent evaporation.

-

Cyclization to Form the Piperazine Ring: Dissolve the isolated intermediate in an anhydrous high-boiling-point polar solvent under an inert gas atmosphere.

-

In a separate flask, dissolve an inorganic iodide in the same anhydrous high-boiling-point polar solvent.

-

Slowly add the solution of the intermediate to the inorganic iodide solution at an elevated temperature.

-

Maintain the reaction mixture at the elevated temperature and monitor for completion.

-

Product Isolation: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include quenching, extraction, and purification (e.g., crystallization or column chromatography) to obtain 1-(3-hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine.

Step 2: Cyclization to Mirtazapine

This step involves the intramolecular cyclization of 1-(3-hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine using a strong acid.

Materials:

-

1-(3-hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

-

Concentrated Sulfuric Acid (98%) or a mixture of Polyphosphoric Acid and Methanesulfonic Acid

-

Tetrahydrofuran (THF) (optional, as a co-solvent)

-

Distilled Water

-

Aqueous Sodium Hydroxide solution (e.g., 25% w/v)

-

Propanol or other suitable extraction solvent (e.g., Toluene, Dichloromethane)

-

Activated Carbon (for decolorization)

-

Heptane or other anti-solvent for crystallization

Protocol using Concentrated Sulfuric Acid:

-

In a reaction vessel equipped with a stirrer and a cooling system, add concentrated sulfuric acid. If using a co-solvent, prepare a mixture of concentrated sulfuric acid and tetrahydrofuran.

-

Cool the acid mixture to 5-10 °C.

-

Slowly add 1-(3-hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine in portions to the cooled acid, ensuring the temperature is maintained. The use of THF as a co-solvent can help to prevent agglomeration.[1]

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-80 °C) for a specified duration (e.g., 0-24 hours) until the reaction is complete as monitored by TLC or HPLC.[1]

-

Work-up and Isolation:

-

Cool the reaction mixture and carefully dilute it with water.

-

In the presence of an extraction solvent like propanol, adjust the pH of the aqueous solution to alkaline (pH > 10) using a sodium hydroxide solution.[2]

-

Separate the organic layer containing the mirtazapine.

-

The aqueous layer may be further extracted with the same solvent.

-

Combine the organic extracts.

-

The solution can be treated with activated carbon for decolorization.[3]

-

-

Crystallization and Purification:

-

Concentrate the organic extract.

-

Crystallize the crude mirtazapine from a suitable solvent system, such as 2-propanol and heptane, to yield high-purity mirtazapine.[3]

-

Filter the crystals and dry them under vacuum.

-

Protocol using Polyphosphoric Acid and Methanesulfonic Acid:

-

Charge the reactor with polyphosphoric acid and methanesulfonic acid and heat to approximately 50 °C.[3]

-

Add 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol to the heated acid mixture.[3]

-

Stir the reaction mixture at an elevated temperature (e.g., 75 °C) for several hours until the reaction is complete.[3]

-

Follow a similar work-up, isolation, and purification procedure as described for the sulfuric acid method.

Data Presentation

The following tables summarize typical quantitative data for the cyclization step of mirtazapine synthesis. Data for the first step is less commonly reported in a quantitative manner in publicly accessible documents.

Table 1: Reaction Conditions for Mirtazapine Synthesis (Cyclization Step)

| Parameter | Method 1: Sulfuric Acid | Method 2: Polyphosphoric Acid / Methanesulfonic Acid | Reference |

| Starting Material | 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol | 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol | [3] |

| Cyclizing Agent | Concentrated Sulfuric Acid (98%) | Polyphosphoric Acid and Methanesulfonic Acid | [3] |

| Co-solvent | Tetrahydrofuran (optional) | Toluene (optional) | [1][3] |

| Reaction Temperature | 0 - 80 °C | 75 - 95 °C | [1][3] |

| Reaction Time | 0 - 24 hours | 5 - 8 hours | [1][3] |

Table 2: Yield and Purity of Mirtazapine

| Method | Yield (%) | Purity (by HPLC) (%) | Reference |

| Sulfuric Acid | ~68% | ~99.72% | [3] |

| Polyphosphoric Acid | ~68.7% | ~99.79% | [3] |

Note: Yields and purity are highly dependent on the specific reaction conditions, scale, and purification methods employed. The data presented are indicative values from literature.

Concluding Remarks

The synthesis of mirtazapine from this compound is a feasible process for research and development purposes. The key challenges lie in the controlled execution of the reaction steps and the effective purification of the intermediate and final product. The protocols and data provided in these application notes serve as a comprehensive guide for chemists in the field. It is recommended that small-scale trials are conducted to optimize the reaction conditions for the specific laboratory setup and available resources.

References

Protocol for the reduction of ethyl 2-aminonicotinate to (2-Aminopyridin-3-yl)methanol

Application Note: Synthesis of (2-Aminopyridin-3-yl)methanol via Ester Reduction

Introduction

This compound is a valuable pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antidepressant mirtazapine[1]. The reduction of the ester group in ethyl 2-aminonicotinate presents a direct and efficient route to this important building block. This document provides detailed protocols for two common reduction methods: one employing sodium borohydride with a co-solvent, and a more potent alternative using lithium aluminum hydride.

Reaction Scheme

Caption: Chemical transformation from starting material to product.

Data Summary

The following table summarizes the reaction conditions and reported yields for two distinct protocols for the reduction of ethyl 2-aminonicotinate.

| Parameter | Method A: Sodium Borohydride | Method B: Lithium Aluminum Hydride (Analogous) |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Equivalents of Reagent | ~8.0 eq. | ~3.0 eq. |

| Solvent(s) | Tetrahydrofuran (THF), Methanol | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Reflux (approx. 65°C) | -60°C to Reflux |

| Reaction Time | Monitored by TLC | ~1-2 hours |

| Reported Yield | 75%[1] | 72% (for 6-amino isomer)[2] |

Experimental Protocols

Method A: Reduction using Sodium Borohydride

This protocol is adapted from a procedure utilizing sodium borohydride in a mixed solvent system, which is a milder and often more convenient method than using lithium aluminum hydride[1].

Materials:

-

Ethyl 2-aminonicotinate

-

Sodium borohydride (NaBH₄) powder

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-aminonicotinate (e.g., 5.0 g, 0.0302 mol) and 80 mL of anhydrous tetrahydrofuran.

-

Reagent Addition: Under continuous stirring, slowly and carefully add sodium borohydride powder (13.0 g, 0.2416 mol) to the mixture.

-

Initial Heating: Heat the reaction mixture to 65°C and stir for 15 minutes.

-

Methanol Addition: Add 65 mL of anhydrous methanol dropwise to the flask. An effervescence (hydrogen gas evolution) may be observed. Ensure adequate ventilation.

-

Reflux: After the methanol addition is complete, heat the mixture to a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC), for example, with a mobile phase of chloroform:methanol (4:1), until the starting material is fully consumed[1].

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the bulk of the solvents.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain pure this compound as a light yellow solid[1].

Method B: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from a procedure for a similar substrate and incorporates standard safety practices for handling the highly reactive LiAlH₄[2][3]. This method should only be performed by personnel trained in handling pyrophoric reagents under an inert atmosphere.

Materials:

-

Ethyl 2-aminonicotinate

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Inert Atmosphere: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Reaction Setup: Suspend LiAlH₄ (e.g., 3.0 equivalents) in anhydrous THF in the reaction flask and cool the slurry to 0°C using an ice bath.

-

Substrate Addition: Dissolve ethyl 2-aminonicotinate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed for 1-2 hours to ensure completion.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting ester is no longer detectable.

-

Quenching (Fieser Work-up):

-

Cool the reaction mixture back down to 0°C in an ice bath.

-

EXTREME CAUTION: Quench the excess LiAlH₄ by the slow, dropwise addition of reagents in the following order (for 'x' g of LiAlH₄ used):

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water

-

-

A granular white precipitate of aluminum salts should form, which is easily filtered. Stir the mixture for 30 minutes until the precipitate is completely formed.

-

-

Isolation:

-

Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and dry over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The resulting crude material can be purified by flash column chromatography or recrystallization to yield the final product.

Workflow and Safety

General Experimental Workflow

Caption: Generalized workflow for the reduction of ethyl 2-aminonicotinate.

Safety Precautions:

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations must be carried out under a strict inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware[3]. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory. Spills must be handled according to established safety protocols.

-

Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, sodium borohydride still reacts with acidic and protic solvents to produce hydrogen gas. The addition of methanol should be performed slowly and in a well-ventilated fume hood.

-

General: Standard laboratory safety practices should be followed at all times.

References

Application of (2-Aminopyridin-3-yl)methanol in Proteomics Research: A Review of Current Findings

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the requested application notes and protocols for the use of (2-Aminopyridin-3-yl)methanol in proteomics research. Following a comprehensive review of scientific literature, patent databases, and commercial product information, it has been determined that there are no established or documented applications of this compound as a direct reagent or tool in proteomics research workflows.

While some chemical suppliers list this compound as a compound for "proteomics research," this appears to be a broad categorization.[1] There is no specific evidence in the form of application notes, peer-reviewed publications, or technical data to support its use in common proteomics techniques such as protein labeling, cross-linking, or affinity purification.

The primary documented use of this compound is as a chemical intermediate or building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. For instance, the compound has been cited in patents as a starting material for the synthesis of macrocyclic compounds that act as TRK kinase inhibitors for potential therapeutic use.[1]

Given the absence of specific applications in proteomics, it is not possible to provide the requested detailed experimental protocols, quantitative data tables, or workflow diagrams. The following sections provide the available chemical and safety information for this compound.

Chemical Information

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-3-pyridinemethanol, 2-Amino-3-(hydroxymethyl)pyridine |

| CAS Number | 23612-57-9 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Appearance | Solid |

Safety and Hazard Information

This compound is associated with the following hazard statements:

-

Toxic if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

References

Synthesis of (2-Aminopyridin-3-yl)methanol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of (2-Aminopyridin-3-yl)methanol, a key intermediate in the production of various pharmaceutical compounds. The following protocol is intended for use by qualified personnel in a laboratory setting.

Experimental Protocol

The synthesis of this compound is achieved through the reduction of an ester, ethyl 2-aminonicotinate, using sodium borohydride in the presence of methanol.[1][2]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Ethyl 2-aminonicotinate | Reagent | Sigma-Aldrich |

| Sodium borohydride | Powder, 98% | Alfa Aesar |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific |

| Methanol | Anhydrous, 99.8% | J.T. Baker |

| Sodium hydroxide | Pellets, ≥97% | Merck |

| Anhydrous sodium sulfate | Granular, ≥99% | VWR Chemicals |

| Trichloromethane | HPLC Grade | Honeywell |

| Deionized Water | - | In-house |

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

-

Dropping funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Standard laboratory glassware

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 5 g (0.0302 mol) of ethyl 2-aminonicotinate and 80 mL of tetrahydrofuran.

-

Addition of Reducing Agent: Slowly add 13 g (0.2416 mol) of sodium borohydride powder to the stirred solution.

-

Initial Reaction: Heat the reaction mixture to 65 °C and stir for 15 minutes.

-